molecular formula C26H31N5O2 B2644770 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1226433-58-4

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2644770
CAS RN: 1226433-58-4
M. Wt: 445.567
InChI Key: OQAYUKDEHMRROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with the molecular formula C26H31N5O2 . It has a molecular weight of 445.55664 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidin-4-yl ring attached to a phenylpiperazin-1-yl group and an acetamide group . The exact structure can be found in the MOL file associated with its CAS number 1226433-58-4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (445.55664) and its molecular formula (C26H31N5O2) . Other properties such as melting point, boiling point, and density are not clearly mentioned in the available resources.

Scientific Research Applications

Structure-Activity Relationships

A study focused on a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor. This research highlighted the importance of systematic modifications to the core pyrimidine moiety and various substituents to optimize potency. The optimized compound showed potential as an anti-inflammatory agent and in pain management, supporting the therapeutic potential of H4R antagonists in these areas (Altenbach et al., 2008).

Synthesis and Radiolabeling

Another study detailed the radiosynthesis of a selective radioligand for imaging the translocator protein with positron emission tomography (PET), showcasing the compound's synthesis and application in vivo imaging (Dollé et al., 2008).

Anticancer and Anti-Inflammatory Applications

Research on novel pyrazolopyrimidines derivatives revealed their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized and evaluated for their cytotoxic and enzyme inhibition activities, demonstrating significant potential as therapeutic agents (Rahmouni et al., 2016).

Drug-Likeness and Receptor Affinity

A study on 2-aminopyrimidines as histamine H3 receptor ligands explored the synthesis and testing of compounds for affinity towards human histamine receptors. This research underlines the importance of integrating pharmacophore models to achieve high receptor affinity and selectivity, contributing to the development of potential therapeutics (Sadek et al., 2014).

Antimicrobial Activity

Further studies have synthesized new heterocycles incorporating antipyrine moiety, evaluated for their antimicrobial activities. This highlights the broader antimicrobial potential of pyrimidine derivatives and related compounds (Bondock et al., 2008).

Future Directions

The compound and its derivatives could be further explored for their potential as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . More research is needed to fully understand their properties, mechanism of action, and potential applications.

properties

IUPAC Name

2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-18-14-19(2)25(20(3)15-18)28-23(32)17-33-24-16-21(4)27-26(29-24)31-12-10-30(11-13-31)22-8-6-5-7-9-22/h5-9,14-16H,10-13,17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAYUKDEHMRROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.